Fucoxanthin

概要

説明

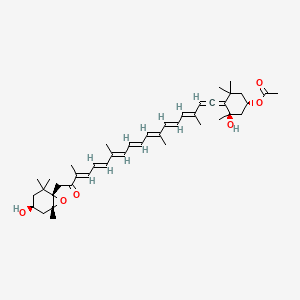

フコキサンチンは、パディナ・テトラストマティカ、サルガッサム・ウィッチイ、サルガッサム・ホルネリ、ラミナリア・ジギタタ、ウンダリア・ピナティフィダ、ラミナリア・ジャポニカ、フカス・ベシクローズス、サッカリーナ・ラティシマ、スキトシフォン・ロメンタリア、ペタロニア・ビンガミア、ラミナリア・レリジオサ、タービナリア・オルナータなどの褐藻類に多く含まれる、褐色から橙色のキサントフィルカロテノイドです . 自然界で見られるカロテノイドの10%までを占めています . フコキサンチンは、ポリエン鎖中にアレン結合、エポキシド基、共役カルボニル基を含む独特の構造を持っています . 抗酸化、抗発がん、抗肥満、抗炎症効果など、さまざまな有益な特性があることで知られています .

準備方法

合成経路と反応条件

フコキサンチンは、さまざまな方法で褐藻から抽出できます。 一般的な方法の1つは、超音波アシスト抽出で、粗抽出物をサルガッサム・フシフォルミスから得て、次いで溶出押出逆流クロマトグラフィーで分離します . 最適な調製条件には、n-ヘキサン-エタノール-水(20:9:11、v:v:v)を二相溶媒系として使用すること、移動相流速を5 mL/分、回転速度を800回転/分、負荷容量を60 mg/10 mL、温度を25℃にすることが含まれます . この方法により、高純度のフコキサンチンが得られます。

工業生産方法

フコキサンチンの工業生産では、多くの場合、大規模な抽出および精製技術が用いられます。 新しい方法の1つは、「シュガリングアウト」技術で、グルコースを使用して水性アセトニトリルモデルシステムで相分離を誘発します . この方法は、アイスランドの食用海藻からのフコキサンチン抽出に効果的であることが示されています . その他の従来の方法には、カラムクロマトグラフィー、調製薄層クロマトグラフィー、高速液体クロマトグラフィーなどがあります .

化学反応解析

フコキサンチンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 光、pH、酸素、高温、重金属などの外部要因に非常に敏感で、これらの要因によって分解が促進される可能性があります . これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな溶媒などがあります。 これらの反応から生成される主な生成物には、フコキサンチノールとハロシンシアキサンチンがあります .

科学研究への応用

フコキサンチンは、さまざまな分野で多くの科学研究に役立っています:

化学反応の分析

Fucoxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is highly susceptible to external factors such as light, pH, oxygen, high temperature, and heavy metals, which can lead to its degradation . Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions include fucoxanthinol and halocynthiaxanthin .

科学的研究の応用

Biological Activities of Fucoxanthin

This compound exhibits a range of biological activities that contribute to its therapeutic potential. The following table summarizes these activities along with relevant studies:

Nutritional Applications

This compound is increasingly recognized for its potential as a functional food ingredient. Its incorporation into dietary supplements and food products is driven by its health benefits:

- Weight Management Products : Due to its anti-obesity effects, this compound is being formulated into weight loss supplements .

- Nutraceuticals : Its antioxidant properties make it suitable for inclusion in nutraceutical formulations aimed at enhancing overall health .

- Fortified Foods : this compound can be added to foods to enhance their nutritional profile, particularly in products targeting metabolic health .

Cosmetic Applications

The cosmetic industry is exploring this compound's antioxidant and anti-inflammatory properties for skin care products:

- Anti-aging Formulations : this compound's ability to combat oxidative stress positions it as a valuable ingredient in anti-aging creams .

- Skin Protection Products : Its anti-inflammatory effects may help reduce skin irritation and promote skin health .

Case Studies

Several studies have demonstrated the efficacy of this compound in various applications:

- A study on mice indicated that supplementation with this compound resulted in significant weight loss and reduced adiposity compared to control groups .

- Clinical trials have shown that this compound can effectively lower blood glucose levels in diabetic patients, supporting its use as a dietary supplement for diabetes management .

- Research on skin care products containing this compound has revealed improvements in skin hydration and elasticity among users over a 12-week period .

Market Trends

The global market for this compound is anticipated to grow significantly due to increasing consumer awareness of health benefits associated with natural ingredients. The market was valued at approximately $88 million in 2019 and is projected to exceed $100 million by 2024 .

作用機序

類似化合物との比較

フコキサンチンは、アレン結合、エポキシド基、共役カルボニル基を含むその独特の化学構造のため、カロテノイドの中でユニークです . 類似の化合物には、β-カロテン、ルテイン、アスタキサンチンなどの他のカロテノイドがあります。 これらの化合物と比較して、フコキサンチンは、より優れた抗肥満、抗糖尿病、抗発がん作用を示しています . そのユニークな構造は、特定の条件下でのより高い生物活性と安定性にも貢献しています .

生物活性

Fucoxanthin is a carotenoid pigment predominantly found in brown algae and diatoms, contributing to their characteristic color. This compound has garnered significant attention due to its diverse biological activities, which suggest potential applications in health and nutrition. Research indicates that this compound exhibits various beneficial effects, including anti-inflammatory, anti-obesity, anti-diabetic, antitumor, antibacterial, and antioxidant properties .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound across various cancer types. For instance, it has shown efficacy against breast, colorectal, and lung cancers by inducing apoptosis (programmed cell death) and inhibiting tumor growth. A detailed analysis of its mechanisms reveals that this compound can modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Table 1: Summary of this compound's Anticancer Activities

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis; inhibits proliferation | |

| Colorectal Cancer | Modulates PI3K/Akt pathway | |

| Lung Cancer | Inhibits tumor growth through MAPK pathway |

Anti-Obesity and Metabolic Effects

This compound has been investigated for its anti-obesity effects. Studies suggest that it enhances lipid metabolism and reduces fat accumulation in adipose tissue. One study found that this compound supplementation resulted in decreased body weight and improved insulin sensitivity in obese mice .

Table 2: Effects of this compound on Obesity

| Study Type | Findings | Reference |

|---|---|---|

| Animal Study | Reduced body weight; improved insulin sensitivity | |

| Human Trial | Decreased waist circumference |

Anti-Diabetic Activity

Research indicates that this compound may also play a role in managing diabetes by improving glucose metabolism. It enhances insulin sensitivity and reduces blood glucose levels in diabetic models. This effect is attributed to its ability to modulate glucose transporters and insulin signaling pathways .

Antioxidant Activity

As a potent antioxidant, this compound protects cells from oxidative stress by scavenging free radicals. This property is crucial in preventing chronic diseases associated with oxidative damage, including cardiovascular diseases and neurodegenerative disorders .

Table 3: Antioxidant Properties of this compound

| Mechanism | Effect | Reference |

|---|---|---|

| Free Radical Scavenging | Reduces oxidative stress | |

| Cellular Protection | Protects against cellular damage |

Case Study 1: this compound in Obesity Management

A randomized controlled trial investigated the effects of this compound on overweight participants over 12 weeks. Results showed a significant reduction in body fat percentage and waist circumference among those receiving this compound compared to the placebo group. Participants also reported improved energy levels and reduced appetite .

Case Study 2: Anticancer Effects in Colorectal Cancer

In vitro studies using colorectal cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis through the activation of caspases. The findings suggest that this compound could serve as a complementary treatment for colorectal cancer alongside traditional therapies .

特性

InChI |

InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+/t23?,34-,35-,40+,41+,42-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWWTRQNNRNTPU-ABBNZJFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031617 | |

| Record name | Fucoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-86-8 | |

| Record name | Fucoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fucoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fucoxanthin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (β,β-Caroten-8(5H)-one, 6',7'-didehydro-5,6-epoxy-4',5',6,7-tetrahydro-3,3',5'-trihydroxy-, (3S,3'S,5R,5'R,6S,6'R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUCOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06O0TC0VSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。